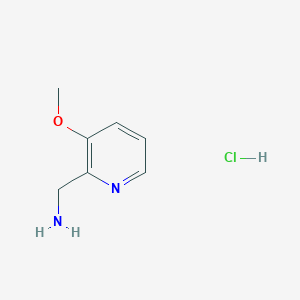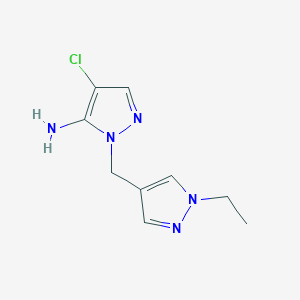
3-Tert-butyl-1,2-oxazol-5-amine hydrochloride
説明
3-Tert-butyl-1,2-oxazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H13ClN2O and a molecular weight of 176.64 . It is a derivative of oxazole, a heterocyclic compound that consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .
Synthesis Analysis
The synthesis of oxazole derivatives, including this compound, has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Various synthetic protocols have been developed based on different substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The tert-butyl group is attached at the 3rd position of the oxazole ring .Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are influenced by the substitution pattern in the oxazole ring . For instance, the presence of the tert-butyl group at the 3rd position in this compound could potentially influence its reactivity and the type of reactions it can undergo.科学的研究の応用
Oxazolines, such as 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride, represent a class of compounds with significant potential in various fields of chemistry and materials science. These compounds are pivotal in synthesizing complex molecules due to their unique chemical properties, offering pathways to novel reactions and material functionalities.
Applications in Synthetic Chemistry
One application area of oxazolines and related compounds is in the synthesis of chiral synthons, as discussed by Sainsbury (1991). The synthesis involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, obtained from cyclization processes. These compounds, including oxazinium salts derived from them, serve as electrophiles in various synthetic routes, highlighting their utility in creating structurally diverse molecules with potential pharmaceutical applications (Sainsbury, 1991).
Advances in Kinetic Resolution
Pellissier (2011) elaborated on the use of catalytic non-enzymatic kinetic resolution techniques, where chiral catalysts facilitate the synthesis of enantiopure compounds. This method, applicable to a wide array of compound types including oxazolines, signifies the role of such compounds in asymmetric synthesis, underscoring their contribution to developing chiral drugs and other biologically active molecules (Pellissier, 2011).
Role in N-heterocycle Synthesis
The review by Philip et al. (2020) on tert-butanesulfinamide, a closely related compound, in the synthesis of N-heterocycles, illustrates the broader applicability of oxazolines and their derivatives. These methodologies allow for the efficient and enantioselective construction of piperidines, pyrrolidines, and azetidines, crucial for pharmaceuticals and natural product synthesis (Philip et al., 2020).
Environmental and Technological Applications
Research on synthetic phenolic antioxidants, including derivatives similar to this compound, has shown their widespread use and environmental persistence. Studies by Liu and Mabury (2020) suggest the need for developing novel compounds with reduced toxicity and environmental impact, indicating the potential for oxazolines to contribute to safer and more sustainable chemical processes (Liu & Mabury, 2020).
作用機序
Target of Action
It is known that many isoxazoles, the class of compounds to which it belongs, possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . This suggests that the compound may interact with a wide range of targets, depending on its specific structure and functional groups.
Mode of Action
The presence of the labile n–o bond in the isoxazole ring allows for various transformations, leading to the formation of 1,3-bifunctional derivatives of carbonyl compounds . This suggests that the compound may interact with its targets through a series of transformations, potentially altering their function or activity.
生化学分析
Biochemical Properties
3-Tert-butyl-1,2-oxazol-5-amine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, affecting processes such as metabolism and signal transduction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting overall cell health and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may degrade into different products, which could have varying effects on cellular functions. Long-term studies have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions. It is important to identify the threshold doses at which the compound begins to exhibit toxic or adverse effects. Studies have shown that at high doses, this compound can cause cellular damage and disrupt normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence the metabolic flux and levels of metabolites within cells. Understanding the metabolic pathways associated with this compound is crucial for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical properties. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
3-tert-butyl-1,2-oxazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZABSFGNXZCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide](/img/structure/B3216081.png)
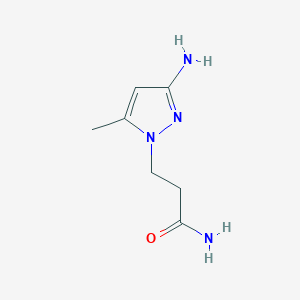

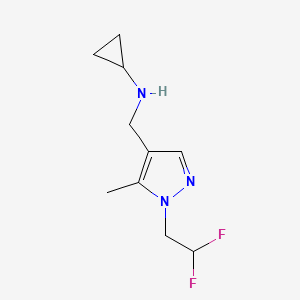
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3216111.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216116.png)
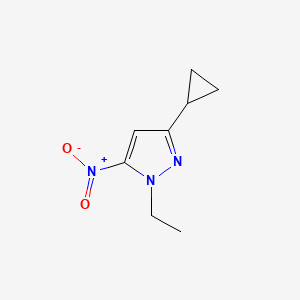
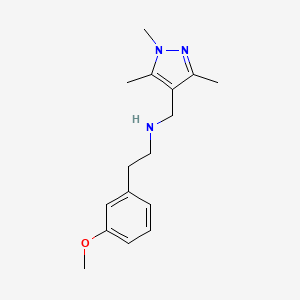
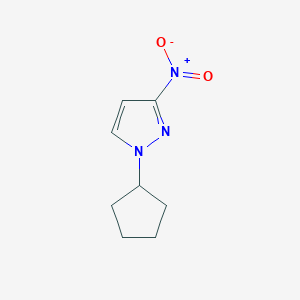
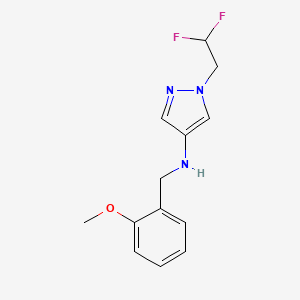
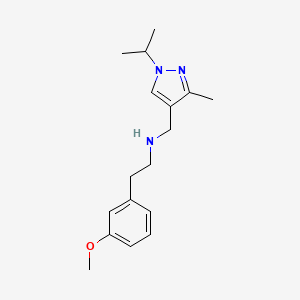
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216163.png)
